N-benzyl-2-methyloxolan-3-amine
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Overview
Description
It consists of a tetrahydropyran ring with an amine group and a benzyl group attached to it. This compound is used in various scientific experiments due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyloxolan-3-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction .
Industrial Production Methods
the principles of green chemistry, such as solvent-free synthesis and mechanochemical methods, are likely to be applied to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Nucleophiles: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes and as a catalytic agent in petrochemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can undergo N-alkylation reactions, where it acts as a nucleophile and forms bonds with electrophilic centers . This process is catalyzed by various metal complexes, such as manganese pincer complexes .
Comparison with Similar Compounds
N-benzyl-2-methyloxolan-3-amine can be compared with other benzylamines, such as N-benzylmethylamine and N-benzylpiperidine . These compounds share similar structural features but differ in their chemical reactivity and applications. For example, N-benzylmethylamine is used in dye production, while N-benzylpiperidine is explored for its potential in drug synthesis .
List of Similar Compounds
- N-benzylmethylamine
- N-benzylpiperidine
- Benzylamine
This compound stands out due to its unique tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-benzyl-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H17NO/c1-10-12(7-8-14-10)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
WYYROTROHMUABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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